Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate to form 4-amino-5-(3-chlorophenyl)-1,2,4-triazole-3-thiol. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interfere with DNA synthesis and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities.
Biological Activity
Methyl 2-[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Triazole Ring : The triazole ring is synthesized through the cyclization of hydrazine derivatives with carbon disulfide.
- Introduction of the Chlorophenyl Group : This is achieved via nucleophilic substitution reactions with chlorobenzene.
- Formation of Acetamide Linkage : The final step involves linking the triazole to the acetamide structure to form the complete compound.
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Research has demonstrated that compounds containing triazole moieties possess potent anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines.
- Mechanism : The mechanism involves inhibition of specific enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances its binding affinity to bacterial targets.
Activity Type | Target Organisms | IC50 Values (µM) |
---|---|---|
Antibacterial | E. coli | 15 |
Antibacterial | S. aureus | 10 |
Antifungal | C. albicans | 20 |
Anti-inflammatory Effects
Studies indicate that compounds with a triazole scaffold can exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of triazole derivatives on A431 human epidermoid carcinoma cells. Results indicated that compounds similar to this compound had IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacterial strains using the MTT assay. The results showed significant antibacterial activity with an IC50 below that of conventional antibiotics .
Properties
Molecular Formula |
C11H11ClN4O2S |
---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-9(17)6-19-11-15-14-10(16(11)13)7-3-2-4-8(12)5-7/h2-5H,6,13H2,1H3 |
InChI Key |
VLNCASLVNPGBQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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